molecular formula C11H7NO5 B1333638 2-Acetyl-4-nitroindan-1,3-dione CAS No. 25125-04-6

2-Acetyl-4-nitroindan-1,3-dione

Cat. No.: B1333638
CAS No.: 25125-04-6
M. Wt: 233.18 g/mol
InChI Key: OSZUSQXEYYPINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-4-nitroindan-1,3-dione is an organic compound with the molecular formula C11H7NO5. It is a derivative of indane-1,3-dione, characterized by the presence of acetyl and nitro functional groups at the 2 and 4 positions, respectively. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-nitroindan-1,3-dione typically involves the nitration of 2-acetylindan-1,3-dione. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 4-position of the indane-1,3-dione ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-4-nitroindan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetyl-4-nitroindan-1,3-dione finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-nitroindan-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating various redox reactions. It also interacts with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Acetyl-4-nitroindan-1,3-dione is compared with other similar compounds such as:

The presence of both acetyl and nitro groups in this compound enhances its reactivity and broadens its range of applications compared to its analogues .

Biological Activity

2-Acetyl-4-nitroindan-1,3-dione (C11H7NO5) is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by an acetyl group at the 2-position and a nitro group at the 4-position of the indan-1,3-dione framework, endows it with diverse chemical reactivity and biological potential.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of quinones upon oxidation and amino derivatives upon reduction. The nitro group in particular is known for its ability to participate in redox reactions, which can induce toxicity in microorganisms and potentially in human cells as well. This dual role makes nitro compounds like this compound both pharmacologically interesting and toxicologically significant .

The mechanism by which this compound exerts its biological effects involves:

  • Electron Transfer : The nitro group acts as an electron acceptor, facilitating redox reactions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by interacting with their active sites or altering their conformation.
  • Cellular Interaction : It can disrupt cellular processes through interaction with biological macromolecules such as proteins and nucleic acids .

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. Studies have shown that this compound displays activity against various bacteria and fungi. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and death in microorganisms .

Anticancer Properties

The compound has also been explored for its anticancer potential. Nitro compounds are known to interfere with cellular proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms that involve cell cycle arrest and apoptosis induction .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro compounds, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Comparative Analysis

To better understand the significance of this compound's biological activity, a comparison with similar compounds is useful:

CompoundAntimicrobial ActivityAnticancer ActivityRemarks
This compoundHighModerateEffective against both bacteria and cancer cells
Indane-1,3-dioneLowLowLacks nitro group; less reactive
2-Acetylindane-1,3-dioneModerateLowLacks nitro group; different properties

Properties

IUPAC Name

2-acetyl-4-nitroindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c1-5(13)8-10(14)6-3-2-4-7(12(16)17)9(6)11(8)15/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZUSQXEYYPINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370647
Record name 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25125-04-6
Record name 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 100 g of 3-nitrophthalic acid in 100 mL of pyridine was added 0.8 mL of piperdine followed by 500 g of 2,4-pentanedione at room temperature. The mixture was stirred at 35°-40° C. for 6 hours and then diluted with 100 mL ether. The pyridine salt was filtered off, washed with 100 ml of ether, dried, suspended in water, and acidified with 400 mL of 6N HCl. The title compound was filtered off, dried, and recrystallized from ethanol to yield 84 g of yellow crystals, m.p. 148°-150°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.